2-CHLOROBENZYL (6-PHENYL-1,2,4-TRIAZIN-3-YL) SULFIDE

Description

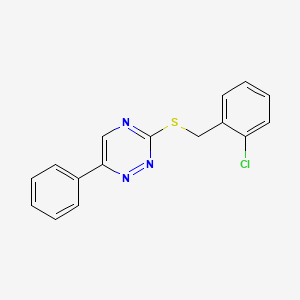

2-Chlorobenzyl (6-phenyl-1,2,4-triazin-3-yl) sulfide is a heterocyclic sulfide compound characterized by a benzyl group substituted with a chlorine atom at the 2-position and a 1,2,4-triazine ring bearing a phenyl group at the 6-position. The sulfide linkage (-S-) bridges these two moieties, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-6-phenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3S/c17-14-9-5-4-8-13(14)11-21-16-18-10-15(19-20-16)12-6-2-1-3-7-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPBRSKAFXERRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLOROBENZYL (6-PHENYL-1,2,4-TRIAZIN-3-YL) SULFIDE typically involves the reaction of 2-chlorobenzyl chloride with 6-phenyl-1,2,4-triazine-3-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLOROBENZYL (6-PHENYL-1,2,4-TRIAZIN-3-YL) SULFIDE can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzyl derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that allow for interaction with biological targets. Triazine derivatives are often investigated for their anticancer properties. For instance, studies have suggested that triazine compounds can inhibit certain enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity

Research has indicated that similar triazine derivatives exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with a triazine core could induce apoptosis in cancer cells through the activation of caspase pathways .

Agricultural Applications

Triazines are widely recognized for their herbicidal properties. The sulfide derivative may enhance herbicidal activity by improving the compound's ability to penetrate plant tissues or by acting as a selective inhibitor of specific plant enzymes.

Case Study: Herbicide Development

A patent application described the synthesis of triazine derivatives as potential herbicides, highlighting their effectiveness against broadleaf weeds while minimizing harm to crops . This application emphasizes the importance of structural modifications to enhance selectivity and efficacy.

UV Stabilizers

The compound may also serve as a UV stabilizer in polymers and coatings. Triazine-based UV absorbers are critical in protecting materials from degradation due to UV exposure.

Application in Material Science

Triazine derivatives have been incorporated into coatings and plastics to improve their durability and longevity under sunlight exposure. A study showed that adding triazine-based compounds to polycarbonate significantly reduced UV degradation .

Mechanism of Action

The mechanism of action of 2-CHLOROBENZYL (6-PHENYL-1,2,4-TRIAZIN-3-YL) SULFIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity against Helicobacter pylori is attributed to its ability to inhibit essential enzymes or disrupt cellular processes in the bacterium . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : 2-Chloro-6-fluorobenzyl 7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide (CAS 338417-71-3)

Compound B : (3-Bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-2-yl)methyl 3-(trifluoromethyl)phenyl sulfide (CAS 722456-29-3)

Compound C : 2,4-Dichlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

Biological Activity : Analogs with trifluoromethyl groups (e.g., Compound B) show improved binding to hydrophobic enzyme pockets, as observed in kinase inhibition studies .

Synthetic Utility : The sulfide linkage in all compounds allows for facile derivatization, enabling modular synthesis of libraries for structure-activity relationship (SAR) studies .

Biological Activity

2-Chlorobenzyl (6-phenyl-1,2,4-triazine-3-yl) sulfide is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H12ClN3S

- Molecular Weight : 302.16 g/mol

- CAS Number : 2125473-29-0

The biological activity of 2-chlorobenzyl (6-phenyl-1,2,4-triazine-3-yl) sulfide can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that triazine derivatives exhibit significant antimicrobial properties. The presence of the triazine ring is crucial for interaction with microbial enzymes and cellular components.

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. Studies have demonstrated that it promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .

- Inhibition of Cell Proliferation : It has been observed that this compound disrupts pathways involved in cell proliferation, such as the FAK/Paxillin pathway, which is significant in highly metastatic tumor cells .

Anticancer Studies

A study involving various triazine derivatives highlighted the efficacy of 2-chlorobenzyl (6-phenyl-1,2,4-triazine-3-yl) sulfide against A549 lung cancer cells. The compound demonstrated an IC50 value indicating potent antiproliferative effects. The mechanism was linked to the inhibition of tyrosine kinase receptors, similar to established drugs like gefitinib .

Antimicrobial Studies

In vitro studies have shown that compounds containing the triazine moiety exhibit broad-spectrum antimicrobial activity. The specific activity against Gram-positive and Gram-negative bacteria suggests that 2-chlorobenzyl (6-phenyl-1,2,4-triazine-3-yl) sulfide could be developed into a therapeutic agent for bacterial infections .

Data Table: Biological Activities

Q & A

Q. What are the established synthetic routes for 2-chlorobenzyl (6-phenyl-1,2,4-triazin-3-yl) sulfide, and what are the critical reaction conditions?

The compound is synthesized via cyclization of 2-chlorobenzyl mercaptan with 3-pyridin-2-yl-1,2,4-triazole-4-carboxylic acid hydrazide in the presence of a dehydrating agent (e.g., phosphorus oxychloride). Key conditions include refluxing in an inert solvent (e.g., dichloromethane) to facilitate triazolopyridazine ring formation. Reaction optimization requires precise stoichiometric ratios and temperature control (80–100°C) to avoid side products like sulfoxides or over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR (¹H/¹³C): Focus on the aromatic protons (δ 7.2–8.5 ppm for phenyl/triazine rings) and the sulfanyl-linked CH₂ group (δ ~4.3 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or S-containing moieties).

- FT-IR: Key stretches include S–C (650–700 cm⁻¹), C–Cl (550–600 cm⁻¹), and triazine ring vibrations (1450–1600 cm⁻¹) .

Q. What are the common chemical modifications for this compound to enhance solubility or reactivity?

- Oxidation: Use H₂O₂ or KMnO₄ to convert the sulfide group to sulfoxide or sulfone, altering polarity and solubility .

- Substitution: Replace the 2-chlorobenzyl group with methoxy or amino variants via nucleophilic aromatic substitution (e.g., NaOMe in DMF) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity for target proteins?

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on the triazine ring’s π-π stacking and the sulfanyl group’s hydrogen-bonding potential.

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. Basis sets like B3LYP/6-311+G(d,p) are recommended .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

Q. How to resolve discrepancies in reported biological activity data across studies?

- Dose-Response Validation: Replicate assays (e.g., MIC tests) using standardized protocols (CLSI guidelines) and positive controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.